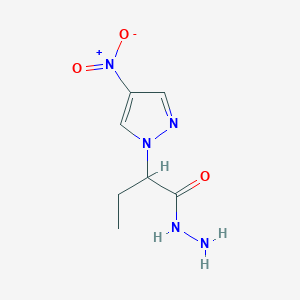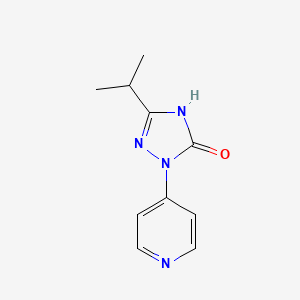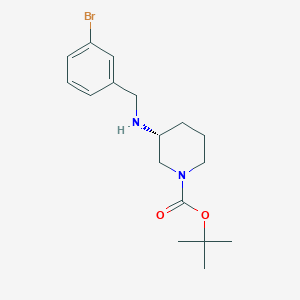
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide, also known as 1-ACPMPC, is a novel compound synthesized in the laboratory and has been studied for its potential use in scientific research. 1-ACPMPC is a synthetic compound that has a piperidine ring structure and is a cyclopropylmethyl derivative of the acetylphenyl group. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide involves the reaction of 4-piperidone with 4-acetylbenzoyl chloride to form 1-(4-acetylphenyl)piperidin-4-one, which is then reacted with cyclopropylmethylamine to form the desired compound.
Starting Materials
4-piperidone, 4-acetylbenzoyl chloride, cyclopropylmethylamine
Reaction
Step 1: React 4-piperidone with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine to form 1-(4-acetylphenyl)piperidin-4-one., Step 2: React 1-(4-acetylphenyl)piperidin-4-one with cyclopropylmethylamine in the presence of a reducing agent such as sodium borohydride to form 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. This compound has been studied for its ability to interact with certain proteins, such as the voltage-gated sodium channel, and to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide is not yet fully understood. It is believed that this compound binds to certain proteins, such as the voltage-gated sodium channel, and modulates their activity. In addition, it is believed that 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide interacts with certain enzymes, such as the cytochrome P450 enzyme, and modulates their activity.
Biochemische Und Physiologische Effekte
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of certain enzymes, such as the cytochrome P450 enzyme, and to interact with certain proteins, such as the voltage-gated sodium channel. In addition, 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has been studied for its potential effects on the cardiovascular system, the nervous system, and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a low cost. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide in laboratory experiments. This compound is not as widely available as other compounds and may be difficult to obtain in some countries. In addition, the mechanism of action of this compound is not yet fully understood, which can limit the usefulness of laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery and development. In addition, further research could be done into the potential advantages and limitations of using this compound in laboratory experiments. Finally, further research could be done into the potential toxicological effects of 1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13(21)15-4-6-17(7-5-15)20-10-8-16(9-11-20)18(22)19-12-14-2-3-14/h4-7,14,16H,2-3,8-12H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUFHNMPGCHTKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylphenyl)-N-(cyclopropylmethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2384399.png)

![2-{[2-(2-Methylpiperidino)acetyl]amino}benzenecarboxamide](/img/structure/B2384401.png)

![2-(2,4-Difluorophenoxy)-1-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]propan-1-one](/img/structure/B2384403.png)
amino]-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2384404.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)